Teichomycin A2 factor 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Teichomycin A2 factor 4 involves complex fermentation processes using Actinoplanes teichomyceticus. This process yields a mixture of closely related components, among which Teichomycin A2 factor 4 is separated and purified through reverse phase partition chromatography (Borghi et al., 1984).

Molecular Structure Analysis

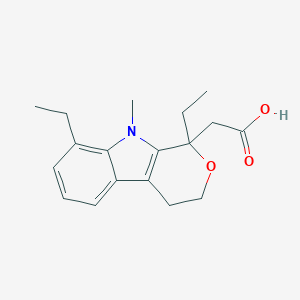

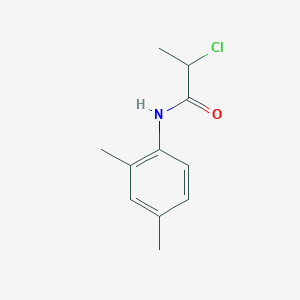

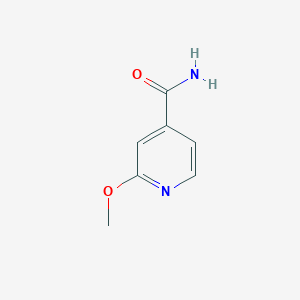

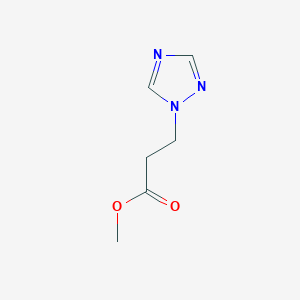

Teichomycin A2 factor 4 is characterized by a molecular size of about 1,900, featuring a carboxyl group and an amino group forming a zwitterion, along with four phenolic groups. It differs from its counterparts in its side aliphatic chain, contributing to its distinct biological properties (Borghi et al., 1984).

Chemical Reactions and Properties

The components of Teichomycin, including factor 4, exhibit various biological activities due to their complex chemical structures. Their activity spectrum mainly targets gram-positive bacteria, with differences in activity attributed to variations in their side chains (Borghi et al., 1984).

Physical Properties Analysis

The physical properties of Teichomycin A2 factor 4, such as solubility and stability, are critical for its separation and purification processes. These properties are influenced by the antibiotic's complex molecular structure and the conditions under which it is isolated and purified (Borghi et al., 1984).

Chemical Properties Analysis

Teichomycin A2 factor 4's chemical properties, including its reactivity with biological targets, are fundamental to its antibiotic action. The interaction between its molecular components and gram-positive bacterial cells underscores its efficacy as an antibiotic. Its chemical characteristics are tailored for targeting specific bacterial structures, leading to their inhibition or destruction (Borghi et al., 1984).

Applications De Recherche Scientifique

Antibacterial Activity

Teichomycin A2, a chlorine-containing antibiotic, has shown significant in vitro and in vivo activity against gram-positive bacteria. Its effectiveness is comparable to vancomycin, often being superior against gram-positive cocci. It has also demonstrated in vitro activity against clinical isolates, showing promise for clinical evaluation (Bardone, Paternoster, & Coronelli, 1978); (Fainstein, Leblanc, & Bodey, 1983).

Efficacy Against Specific Bacteria

Teichomycin A2 has been found to be as active as vancomycin against Staphylococcus aureus, including methicillin-resistant strains, and more active against Streptococcus faecalis. It exhibits similar activity to vancomycin against staphylococci but is more effective against enterococci (Bauernfeind & Petermüller, 1982); (Cynamon & Granato, 1982).

Ototoxicity Research

Research on teichomycin A2's ototoxicity in guinea pigs indicates no evidence of ototoxicity, a significant finding since vancomycin, a similar antibiotic, is reported to be ototoxic (Brummett, Fox, Warchol, & Himes, 1987).

Antibiotic Synergy Studies

Studies have shown that teichomycin A2, in combination with rifampin and aminoglycosides, exhibits more active properties against Staphylococcus aureus and Streptococcus faecalis compared to vancomycin alone or in combination (Tuazon & Miller, 1984).

Production and Fermentation

Teichomycin A2 is produced by fermenting Actinoplanes teichomyceticus. Optimization of the fermentation process and the influence of different precursors on the production of teichomycin A2 components have been extensively studied (Parenti, Beretta, Berti, & Arioli, 1978); (Taurino, Frattini, Marcone, Gastaldo, & Marinelli, 2011).

Mécanisme D'action

Target of Action

Teichomycin A2 Factor 4, also known as Teicoplanin, is a glycopeptide antibiotic that primarily targets the D-Ala-D-Ala terminus of lipid II . This target plays a crucial role in the last extracellular step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .

Mode of Action

Teichomycin A2 Factor 4 binds to the D-Ala-D-Ala terminus of lipid II, thereby inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial death .

Biochemical Pathways

The action of Teichomycin A2 Factor 4 affects the peptidoglycan biosynthesis pathway, which is vital for bacterial growth and survival . By binding to lipid II, it prevents the formation of peptidoglycan cross-links, thereby inhibiting the construction of a functional bacterial cell wall .

Pharmacokinetics

Teichomycin A2 Factor 4 has a prolonged half-life, ranging from 83 to 163 hours . This long half-life is due to its strong binding to plasma albumin . The compound’s pharmacokinetics characteristics result in wide variations and fluctuations of concentrations when administering fixed-dose regimens .

Result of Action

The primary result of Teichomycin A2 Factor 4’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it an effective treatment for infections caused by Gram-positive bacteria .

Safety and Hazards

Propriétés

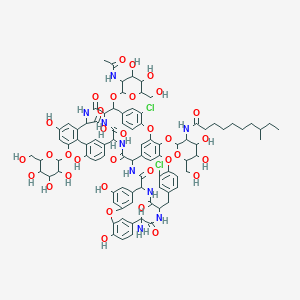

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPOYQQCANXEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1893.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)